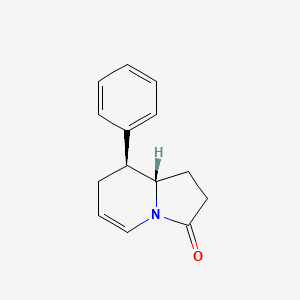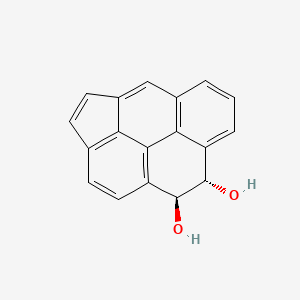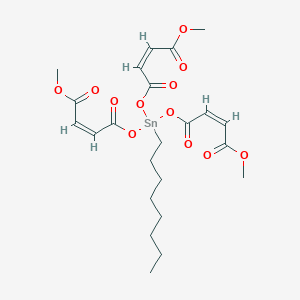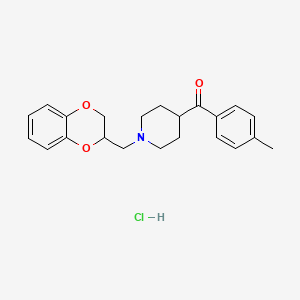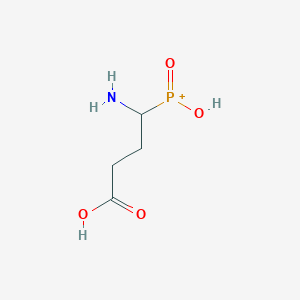![molecular formula C7H5F9OS B14441900 1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane CAS No. 77416-78-5](/img/structure/B14441900.png)
1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane is a fluorinated organic compound known for its unique chemical properties. This compound is part of a broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds. These bonds impart remarkable stability and resistance to degradation, making such compounds valuable in various industrial applications.
Méthodes De Préparation
The synthesis of 1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane typically involves multiple steps, including the introduction of fluorine atoms and the formation of the ethylsulfanyl group. One common synthetic route involves the reaction of a suitable precursor with sulfur and fluorinating agents under controlled conditions. Industrial production methods may involve large-scale fluorination processes, often requiring specialized equipment to handle the highly reactive fluorine gas.
Analyse Des Réactions Chimiques
1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethylsulfanyl group to ethylthiol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions, often using nucleophilic reagents. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its stability and resistance to degradation make it useful in studying the environmental impact of PFAS.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique chemical properties.
Industry: It is used in the production of high-performance materials, such as fluoropolymers, which are valued for their chemical resistance and durability.
Mécanisme D'action
The mechanism by which 1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane exerts its effects is primarily through its strong carbon-fluorine bonds. These bonds provide exceptional stability, making the compound resistant to chemical and biological degradation. The molecular targets and pathways involved are largely related to its interaction with other chemical species, where it can act as a reactive intermediate or a stable end product.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane stands out due to its unique combination of an ethylsulfanyl group and multiple fluorine atoms. Similar compounds include:
1,1,1,2,2,3,3-Heptafluoro-3-[(trifluorovinyl)oxy]propane: Known for its use in fluoropolymer production.
1,1,2,2,3,3-Hexafluoro-3-(trifluoromethoxy)propane: Another fluorinated compound with similar stability and chemical resistance
Propriétés
Numéro CAS |
77416-78-5 |
|---|---|
Formule moléculaire |
C7H5F9OS |
Poids moléculaire |
308.17 g/mol |
Nom IUPAC |
1-ethylsulfanyl-1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propane |
InChI |
InChI=1S/C7H5F9OS/c1-2-18-7(15,16)5(11,12)6(13,14)17-4(10)3(8)9/h2H2,1H3 |
Clé InChI |
QUCFOMCUGJWFIG-UHFFFAOYSA-N |
SMILES canonique |
CCSC(C(C(OC(=C(F)F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



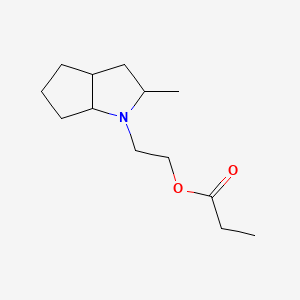
![4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one](/img/structure/B14441839.png)



![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)

![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)
